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In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount
to achieving desired material properties and efficient curing processes. Among the most widely
utilized are Type Il photoinitiators, which function via a bimolecular hydrogen abstraction
mechanism. This guide provides an objective, data-driven comparison of two leading classes
within this category: thioxanthone and benzophenone-based photoinitiators. We will delve into
their photochemical mechanisms, comparative performance metrics, and key considerations for
their application.

Fundamental Mechanism: A Shared Pathway

Both benzophenone (BP) and thioxanthone (TX) derivatives operate as Type Il photoinitiators.
Their mechanism relies on a synergistic interaction with a co-initiator, typically a tertiary amine,
which acts as a hydrogen donor. Upon absorption of photons from a suitable light source, the
photoinitiator undergoes a series of transitions to generate the radicals that initiate
polymerization.

The process can be summarized as follows:
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o Excitation: The photoinitiator (PI) absorbs light, promoting it from its ground state (So) to an
excited singlet state (S1).

« Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a
more stable, longer-lived excited triplet state (T1).

» Hydrogen Abstraction: The highly reactive triplet-state photoinitiator abstracts a hydrogen
atom from the co-initiator (e.g., an amine).

» Radical Formation: This abstraction event generates two radicals: a ketyl radical from the
photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is
typically the primary species responsible for initiating the polymerization of monomers, such

as acrylates.
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Figure 1: General mechanism for Type Il photoinitiation.

Performance Metrics: A Head-to-Head Comparison

The choice between thioxanthone and benzophenone derivatives often hinges on specific
performance characteristics dictated by the application, particularly the light source being used.
Thioxanthones generally exhibit superior performance in systems cured with visible light LEDs.
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Photochemical Properties

The fundamental photochemical properties, such as light absorption and the efficiency of
forming the reactive triplet state, are critical differentiators. Thioxanthone's structure, featuring a
sulfur atom in the chromophore, leads to a significant red-shift in its absorption spectrum
compared to benzophenone.

2-
Benzophenone . L
Property Isopropylthioxanth  Significance

(BP) one (ITX)

ITX absorbs at longer
wavelengths, making

Amax (approx.) ~340-350 nm ~380-385 nm it ideal for visible light
LED sources (e.g.,
405 nm).[1]

A higher € means
more efficient light
L absorption, allowing
Molar Extinction _ o
o Moderate High for lower initiator
Coefficient (g) )
concentrations or
faster curing in

pigmented systems.

Both efficiently
convert absorbed light
Intersystem Crossing ) ) into the reactive triplet
] Near unity (~1.0) High
(Pisc) state, a hallmark of

good Type Il initiators.
[21[3]

Photoinitiation Efficiency

The ultimate measure of a photoinitiator's performance is its efficiency in converting monomer
to polymer. This is often quantified by the final double bond conversion (DBC) of an acrylate
monomer under specific conditions. While direct comparisons under identical conditions are
scarce in the literature, data from various studies consistently show the high efficiency of
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thioxanthone systems, particularly with LED sources. Newer, structurally modified
benzophenones are being developed to compete in this space.

Final
Photoinitiator . .
Monomer Light Source Conversion Reference
System
(%)
BPDP-D / TEA
(Novel BP TMPTMA UV Lamp ~75% [4]
derivative)
BP/TEA
TMPTMA UV Lamp ~60% [4]
(Benchmark)

Thioxanthone
Derivative (T1) / TMPTA LED @ 405 nm ~60% [5]

lodonium Salt

2,4-
diethylthioxanthe
n-9-one (DETX) /
Amine

TMPTA LED @ 405 nm ~55% [5]

Reported to have
TBP-TPA (Novel
better Type Il

BP- Acrylate LED @ 405 nm ) [6]
_ _ behavior than
Triphenylamine)
ITX

Note: Data is compiled from different studies and conditions may vary. TEA: Triethylamine;
TMPTMA: Trimethylolpropane trimethacrylate; TMPTA: Trimethylolpropane triacrylate.

Key Practical Considerations

Beyond raw efficiency, several practical factors influence the selection of a photoinitiator for a
specific application.

Oxygen Inhibition
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Free-radical polymerization is susceptible to inhibition by atmospheric oxygen, which can
quench the triplet state of the photoinitiator or scavenge the initiating radicals to form non-
propagating peroxy radicals. This leads to incomplete surface cure and surface tackiness.

While both systems are affected, the efficiency of the photoinitiating system plays a large role
in overcoming this inhibition. Strategies to mitigate oxygen inhibition are common for both
systems and include:

 Inert Atmosphere: Curing under nitrogen.
e High Light Intensity: Generating radicals at a rate that outcompetes oxygen diffusion.
o Amine Co-initiators: Amines can consume oxygen, providing a degree of protection.

e Thiol Additives: The addition of multifunctional thiols is highly effective at reducing oxygen
inhibition.[7]

In a study evaluating anti-oxygen inhibition strategies, a formulation with 2-
isopropylthioxanthone (ITX) and N-methyldiethanolamine (MDEA) saw its double bond
conversion in air increase from 42% to 51%, demonstrating the positive effect of the amine co-
initiator.[7]

Migration Stability

For applications in sensitive areas like food packaging or biomedical devices, the potential for
unreacted photoinitiator or its byproducts to migrate out of the cured polymer is a critical safety
concern. Standard, low-molecular-weight benzophenone and thioxanthone can both migrate.
To address this, significant research has been dedicated to developing low-migration
photoinitiators. The primary strategies involve increasing the molecular weight or incorporating
a polymerizable functional group (e.g., an acrylate) onto the photoinitiator, allowing it to be
covalently bound into the polymer network.[8]
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Figure 2: Decision factors for photoinitiator selection.

Experimental Protocols
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To facilitate objective comparison and development, standardized experimental protocols are

essential.

Protocol: Measuring Polymerization Kinetics via RT-
FTIR

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for
monitoring the kinetics of photopolymerization by tracking the disappearance of monomer

functional groups in real-time.

Sample Preparation: Prepare the photocurable formulation by mixing the monomer (e.qg.,
trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1 wt%), and the co-initiator
(e.g., 1-2 wt%) until homogeneous.

Application: Place a single drop of the formulation onto the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer. If using a transmission setup,
sandwich a thin layer of the formulation between two KBr or BaF: pellets.[9][10] The sample
thickness should be controlled (e.g., ~25 pm).

Setup: Position the light source (e.g., a 405 nm LED with a defined intensity, e.g., 100
mW/cm?) to irradiate the sample on the ATR crystal or through the pellet.

Data Acquisition: Begin rapid, sequential FTIR scans before, during, and after irradiation.
Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g.,
the acrylate C=C double bond twist at ~810 cm~1 or stretch at ~1637 cm~1).[10][11] Use a
stable peak, such as a carbonyl C=0 band (~1720 cm~1), as an internal reference.

Calculation: Calculate the degree of conversion (DC %) at time 't using the following formula:
DC(t) [%] = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_t is the area of the
reactive group's peak at time 't' and PeakArea_0 is the initial peak area before irradiation.

Analysis: Plot DC % vs. time to obtain the polymerization profile. The rate of polymerization
(Rp) can be determined from the slope of this curve.
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Figure 3: Workflow for RT-FTIR kinetic analysis.
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Protocol: Assessing Photoinitiator Migration

Migration studies are performed to quantify the amount of substance that can leach from a

cured polymer into a simulant.

Curing: Prepare a cured film of the formulation with a defined thickness on an inert substrate
(e.g., aluminum foil). Ensure complete curing according to specified conditions (UV dose,
intensity).

Extraction: Immerse a known mass and surface area of the cured film into a food simulant
solvent (e.g., 95% ethanol or isooctane) in a sealed container.[8]

Incubation: Store the container under controlled conditions that simulate or accelerate
product shelf-life (e.g., 2 hours at 70°C for a worst-case scenario).[8]

Analysis: Remove the simulant solution and analyze it for the presence of the photoinitiator
and its byproducts using a calibrated analytical technique, such as High-Performance Liquid
Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry
(GC-MS).

Quantification: Use a calibration curve prepared with known concentrations of the
photoinitiator standard to quantify the amount migrated from the polymer. Express the results
in units such as pg/dmz2 of the film surface area or pg/kg of the simulant.

Conclusion

Both benzophenone and thioxanthone are highly effective and versatile Type Il photoinitiators.

The choice between them is not a matter of universal superiority but of application-specific

requirements.

Benzophenone derivatives are well-established, cost-effective initiators for traditional
broadband UV mercury lamp systems. Recent innovations in their chemical structure are
enhancing their performance and extending their absorption to match modern LED sources.

[4](6]

Thioxanthone derivatives are the current benchmark for high-efficiency curing with visible
light LEDs (e.g., 385-420 nm), owing to their superior light absorption characteristics in this
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range.[5] They are often favored for applications requiring high cure speeds and for curing
pigmented or thicker coatings.

For researchers and developers, a thorough evaluation based on the light source, desired cure

kinetics, and end-use application—particularly concerning oxygen inhibition and migration—is

crucial for optimal formulation and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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